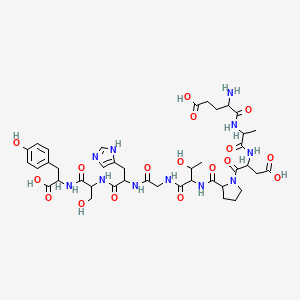
H-Glu-ala-asp-pro-thr-gly-his-ser-tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This peptide is also known as MAGE-1 Antigen (161-169) in human biology.
- It plays a crucial role in various biological processes and has garnered attention due to its potential applications.
H-Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr-OH: is a peptide composed of nine amino acids. Its full name is .
Preparation Methods
Synthetic Routes: The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step on a solid support, usually a resin.
Reaction Conditions: The coupling of amino acids is achieved using reagents like and . Protecting groups are used to prevent unwanted side reactions during synthesis.
Industrial Production: While industrial-scale production details may vary, SPPS remains the primary method for large-scale synthesis.
Chemical Reactions Analysis
Reactions: This peptide can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: Hydrolysis yields individual amino acids, while oxidation and reduction can lead to modified forms of the peptide.
Scientific Research Applications
Chemistry: Used as a model system for studying peptide synthesis and reactivity.
Biology: Investigated for its immunogenic properties and potential as a cancer vaccine.
Medicine: Relevant in cancer research due to its association with melanoma.
Industry: May find applications in diagnostics or drug development.
Mechanism of Action
Molecular Targets: The peptide likely interacts with immune cells, particularly T cells.
Pathways Involved: Activation of immune responses, antigen presentation, and potential tumor recognition.
Comparison with Similar Compounds
Unique Features: Its specific amino acid sequence distinguishes it from other peptides.
Similar Compounds: For comparison, consider Semaglutide (CAS: 910463-68-2), which is used in diabetes treatment. Semaglutide is longer and has different biological functions.
Properties
Molecular Formula |
C41H57N11O17 |
|---|---|
Molecular Weight |
976.0 g/mol |
IUPAC Name |
4-amino-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69) |
InChI Key |
UJIAIURNBGXNPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




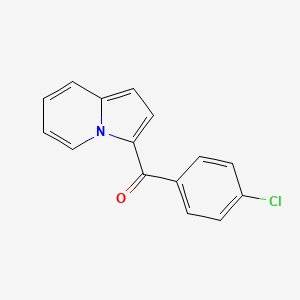
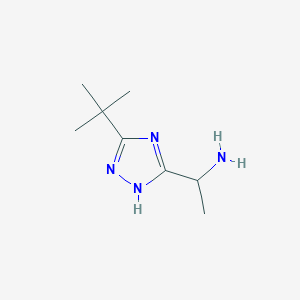



![2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide](/img/structure/B12113445.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B12113462.png)
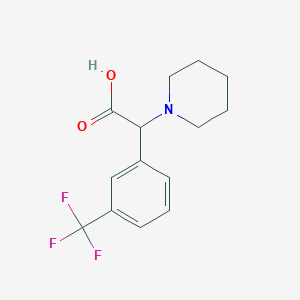
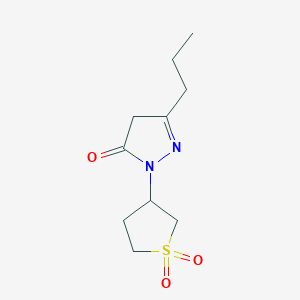
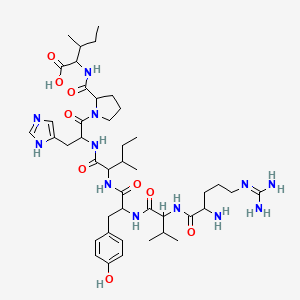
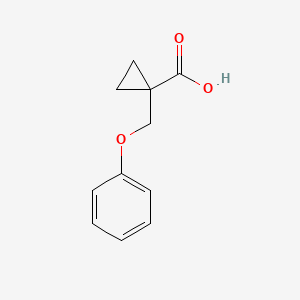
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
